Reconcile

説明

Monoamine Hypothesis Evolution and Antidepressant Theory

The monoamine hypothesis, formulated in the 1950s–1960s, posited that depression stemmed from deficiencies in serotonin (5-HT), norepinephrine, or dopamine. Key evidence included:

- Reserpine’s effects : This antihypertensive drug depleted monoamines and induced depression in some patients, linking low monoamine levels to mood disorders.

- Iproniazid’s antidepressant action : Initially a tuberculosis drug, it inhibited monoamine oxidase (MAO), elevating synaptic monoamines and improving mood.

- Imipramine’s mechanism : The first tricyclic antidepressant (TCA) blocked monoamine reuptake, further supporting the hypothesis.

By the 1970s, serotonin’s role gained prominence due to its broader regulatory functions in mood, sleep, and cognition. However, early antidepressants like TCAs and MAO inhibitors had severe side effects, prompting searches for safer, targeted therapies.

Early Research into Serotonin-Selective Compounds

The quest for serotonin-specific agents began with:

- Zimelidine : Synthesized in 1971 by Arvid Carlsson (later a Nobel laureate), zimelidine was the first SSRI but withdrawn in 1983 due to Guillain-Barré syndrome.

- Structural analogs of antihistamines : Eli Lilly’s Bryan Molloy and Klaus Schmiegel modified diphenhydramine derivatives, aiming to isolate serotonin reuptake inhibition.

- In vitro assays : David T. Wong’s adaptation of Solomon Snyder’s radioligand binding technique enabled precise screening of serotonin reuptake inhibitors.

These efforts prioritized selectivity to minimize off-target effects (e.g., anticholinergic or cardiotoxic actions).

Discovery Timeline at Eli Lilly Laboratories

Fluoxetine’s development at Eli Lilly (1970–1987) unfolded as follows:

| Year | Milestone | Key Contributors |

|---|---|---|

| 1970 | Project initiation | Bryan Molloy, Ray Fuller |

| 1972 | Synthesis of fluoxetine (LY110140) | Klaus Schmiegel |

| 1974 | First publication on fluoxetine’s selectivity | David T. Wong |

| 1977 | IND application submitted to FDA | Eli Lilly team |

| 1987 | FDA approval for major depressive disorder | Regulatory and clinical teams |

Fluoxetine’s selectivity (300-fold greater affinity for serotonin vs. norepinephrine transporters) distinguished it from TCAs. Preclinical studies in serotonin-depleted rats confirmed its antidepressant potential.

Transition from Discovery to Clinical Implementation

Clinical trials demonstrated fluoxetine’s advantages:

- Safety : Lower anticholinergic and cardiovascular toxicity vs. TCAs.

- Efficacy : Comparable to TCAs in reducing depressive symptoms, with slower onset (4–6 weeks).

- Dosing simplicity : Once-daily administration improved adherence.

Prozac’s 1987 launch coincided with a cultural shift toward biological psychiatry, reducing stigma around depression treatment. By 1990, it accounted for 25% of antidepressant prescriptions in the U.S..

Historical Significance in Psychopharmacology Revolution

Fluoxetine catalyzed three transformative trends:

- SSRI proliferation : Sertraline (1991), paroxetine (1992), and citalopram (1998) followed, leveraging fluoxetine’s mechanistic template.

- Primary care integration : Its safety profile enabled non-psychiatrists to treat depression, expanding access.

- Neuroplasticity research : Chronic SSRI use upregulated BDNF and hippocampal neurogenesis, refining depression models.

Prozac’s 2001 patent expiration underscored its enduring legacy, with generics maintaining its clinical relevance.

Structure

3D Structure of Parent

特性

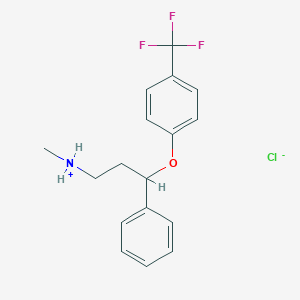

IUPAC Name |

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020635 | |

| Record name | Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol (mg/mL): methanol, ethanol >100; acetone, acetonitrile, chloroform 33-100; dichloromethane 5-10; ethyl acetate 2-2.5; toluene, cyclohexane, hexane 0.5-0.67, Maximum sol in water: 14 mg/mL | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

56296-78-7, 54910-89-3, 59333-67-4 | |

| Record name | Reconcile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56296-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056296787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fluoxetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9W7N6B1KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158.4-158.9 °C, Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/ | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Synthetic Routes and Reaction Conditions: Fluoxetine hydrochloride can be synthesized through multiple steps involving the reaction of 4-chlorobenzotrifluoride with ethylene oxide to form 4-(trifluoromethyl)phenol. This intermediate is then reacted with 3-chloropropylamine to produce fluoxetine. The final step involves the conversion of fluoxetine to its hydrochloride salt .

Industrial Production Methods: Industrial production of fluoxetine hydrochloride often employs flow chemistry processes, which offer advantages over traditional batch methods. These processes involve continuous flow reactors that allow for precise control over reaction conditions, leading to higher yields and purity .

化学反応の分析

反応の種類: フルオキセチン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: フルオキセチンは、酸化されてフルオキセチンN-オキシドを生成できます。

還元: フルオキセチンを還元すると、デスメチルフルオキセチンが生成できます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: 水素化リチウムアルミニウムまたはその他の還元剤。

主な生成物:

酸化: フルオキセチンN-オキシド。

還元: デスメチルフルオキセチン。

科学的研究の応用

Psychiatric Applications

Major Depressive Disorder (MDD)

Fluoxetine is widely recognized for its efficacy in treating MDD. Clinical trials have shown significant improvements in depressive symptoms compared to placebo treatments. A meta-analysis indicated that fluoxetine is effective for both acute and long-term treatment of depression, with a favorable side effect profile compared to older antidepressants .

Obsessive-Compulsive Disorder (OCD)

Fluoxetine is also approved for treating OCD. It has been demonstrated to reduce the frequency and intensity of obsessive thoughts and compulsive behaviors. A study involving patients with OCD showed that fluoxetine significantly decreased the Yale-Brown Obsessive Compulsive Scale scores .

Panic Disorder

In the management of panic disorder, fluoxetine has been found effective in reducing the frequency of panic attacks and associated anxiety symptoms. Research indicates that it can lead to substantial improvements in quality of life for affected individuals .

Bulimia Nervosa

Fluoxetine is the only FDA-approved medication for bulimia nervosa, showing efficacy in reducing binge-eating episodes and purging behaviors. Clinical trials have reported a decrease in these behaviors among patients treated with fluoxetine compared to those on placebo .

Neurological Applications

Cognitive Enhancement

Recent studies suggest that fluoxetine may enhance cognitive functions, particularly in individuals with neurodegenerative diseases such as Alzheimer’s disease. In animal models, fluoxetine treatment increased dendritic spine density and synaptic protein levels, indicating enhanced synaptic plasticity .

Post-Traumatic Stress Disorder (PTSD)

Fluoxetine has been investigated for its potential benefits in PTSD treatment. Case studies have shown that it can alleviate symptoms by modulating serotonin levels, which may help improve mood and reduce anxiety associated with traumatic memories .

Veterinary Medicine

Fluoxetine is utilized in veterinary practices to manage anxiety-related disorders in pets, particularly dogs. It has been shown to be effective in treating separation anxiety and other behavioral issues when combined with behavioral modification techniques .

Environmental Science

Recent research has explored fluoxetine's antibacterial properties against multiresistant bacterial strains affecting crops and aquaculture. Studies indicate that fluoxetine can inhibit bacterial growth, suggesting potential applications in agricultural biotechnology .

Case Study 1: Depression Treatment

A double-blind study involving 300 patients diagnosed with MDD showed that those treated with fluoxetine exhibited a 60% reduction in depression scores after 12 weeks of treatment compared to a control group receiving placebo .

Case Study 2: OCD Management

In a clinical trial assessing fluoxetine's effectiveness for OCD, participants reported a significant decrease in obsessive-compulsive behaviors after 10 weeks of treatment, with over 50% achieving remission from their symptoms .

Data Table: Summary of Fluoxetine Applications

| Application Area | Conditions Treated | Key Findings/Outcomes |

|---|---|---|

| Psychiatric | MDD, OCD, Panic Disorder, Bulimia | Significant symptom reduction; improved quality of life |

| Neurological | Cognitive decline (Alzheimer's) | Increased synaptic plasticity; enhanced cognition |

| Veterinary Medicine | Canine anxiety disorders | Effective in managing separation anxiety |

| Environmental Science | Antibacterial applications | Inhibition of multiresistant bacteria |

作用機序

フルオキセチン塩酸塩は、脳内のセロトニンの再取り込みを阻害することにより効果を発揮し、シナプス間隙におけるセロトニンの利用可能性を高めます。この作用は、セロトニン作動性神経伝達を増強し、抗うつ効果に寄与すると考えられています。 主な分子標的はセロトニントランスポーター(SERT)であり、関与する経路には、セロトニンレベルの調節と下流のシグナル伝達カスケードが含まれます .

類似の化合物:

セルトラリン: うつ病や不安障害の治療に使用される別のSSRI。

パロキセチン: 類似の用途を持つが、薬物動態が異なるSSRI。

シタロプラム: 化学構造は異なるが、同様の治療効果を持つSSRI

フルオキセチン塩酸塩の独自性: フルオキセチン塩酸塩は、半減期が長く、1日1回投与が可能で、持続的な治療効果に寄与している点でユニークです。 さらに、トリフルオロメチル基など、特定の化学構造により、セロトニントランスポーターに対する高い効力と選択性が付与されています .

類似化合物との比較

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Fluoxetine hydrochloride shares structural similarities with other SSRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs), but key differences influence clinical outcomes:

- Selenofluoxetine Derivatives: These analogs replace sulfur with selenium, retaining SERT affinity while introducing reactive oxygen species (ROS)-scavenging properties.

Efficacy in Specific Indications

- Depression: Fluoxetine and duloxetine both increase synaptic 5-HT, but duloxetine’s additional norepinephrine reuptake inhibition (NET) may enhance efficacy in pain-associated depression. Clinical trials show duloxetine reduces abdominal pain duration in irritable bowel syndrome (IBS) more effectively than fluoxetine (p ≤ 0.003 vs. p ≤ 0.002) . Sertraline demonstrates comparable efficacy to fluoxetine but with faster onset in some populations .

Oncology :

- In colon cancer cells (HCT116, SW620), ansofaxine and amitifadine (both TRIs) show dose-dependent antiproliferative effects similar to fluoxetine. However, fluoxetine requires higher concentrations (50 μM) to achieve equivalent inhibition .

- Sertraline activates caspase-3/7 to induce apoptosis in HER2+ breast cancer cells, whereas fluoxetine suppresses caspase-3/7, suggesting divergent mechanisms .

- Toxicity and Environmental Impact: Fluoxetine hydrochloride’s environmental persistence is mitigated by electron beam irradiation (5.0 kGy), which reduces toxicity by 79–92% in aquatic organisms.

Clinical Preference and Limitations

- Fluoxetine remains first-line for depression due to its safety and cost-effectiveness, but duloxetine is preferred in comorbid chronic pain .

生物活性

Fluoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is widely used in the treatment of various psychiatric disorders, including major depressive disorder (MDD), obsessive-compulsive disorder (OCD), and bulimia nervosa. Its biological activity primarily revolves around its ability to modulate serotonin levels in the brain, leading to significant effects on mood and behavior. This article explores the biological activity of fluoxetine, supported by research findings, case studies, and data tables.

Fluoxetine exerts its effects primarily through the inhibition of the serotonin transporter (SERT), which increases serotonin availability in the synaptic cleft. This action enhances serotonergic neurotransmission and is believed to contribute to its antidepressant effects. Additionally, fluoxetine has been shown to influence neuroplasticity and neurogenesis, particularly in the hippocampus, a brain region associated with mood regulation.

Key Biological Effects

- Neurogenesis and Neuroplasticity :

-

Behavioral Outcomes :

- In animal models, fluoxetine administration has been linked to reduced depression-like behaviors and improved recovery from stress-induced depressive states. For instance, mice treated with fluoxetine displayed significant behavioral improvements when placed in enriched environments compared to controls .

- Impact on Metabolism :

Clinical Efficacy

Fluoxetine's clinical efficacy has been established through numerous randomized controlled trials. A meta-analysis involving 9,087 patients revealed that fluoxetine is effective in alleviating depressive symptoms within the first week of treatment. It also showed a favorable safety profile compared to traditional tricyclic antidepressants (TCAs), resulting in lower dropout rates due to adverse effects .

Summary of Clinical Findings

| Study | Population | Outcome | Significance |

|---|---|---|---|

| Tollefson et al. (1994) | 930 fluoxetine vs 468 placebo | HAMD Total Score Change | p < 0.01 |

| Bech et al. (2000) | Various | Efficacy vs Placebo | Odds Ratio = 2.22 (p < 0.01) |

| Meta-analysis on Bulimia Nervosa | Various | Efficacy equal to other agents | p < 0.01 |

Case Studies

- Fluoxetine Abuse : Two case studies highlighted instances of fluoxetine misuse among individuals with histories of substance abuse, illustrating its potential for misuse despite its therapeutic benefits .

- Cardiovascular Risk Reduction : A study suggested that fluoxetine use was associated with a 21% reduced risk of coronary heart disease compared to other SSRIs, indicating potential cardiovascular benefits alongside its psychiatric applications .

Recent Research Developments

Recent studies have explored novel applications for fluoxetine beyond psychiatric disorders:

- Antiviral Activity : Fluoxetine-loaded nanoparticles demonstrated antiviral activity against SARS-CoV-2 in vitro, suggesting potential roles in treating viral infections .

- Environmental Impact : Investigations into the effects of fluoxetine on aquatic organisms revealed significant alterations in metabolic processes, raising concerns about environmental contamination and its biological consequences .

Q & A

Q. How can researchers determine the solubility of fluoxetine hydrochloride in supercritical CO₂ for pharmaceutical formulation studies?

- Methodological Answer : Utilize quantitative structure-property relationship (QSPR) models, such as support vector regression (SVR), to predict solubility values. Experimental validation involves comparing predicted results with empirical solubility data measured under controlled temperature and pressure conditions. SVR models have demonstrated high accuracy in correlating molecular descriptors (e.g., polar surface area, logP) with solubility trends for fluoxetine hydrochloride in supercritical CO₂ .

Q. What are the key considerations for ensuring accurate dosage conversion in preclinical studies involving fluoxetine hydrochloride?

- Methodological Answer : Account for the molecular weight difference between fluoxetine free base and its hydrochloride salt. Use a conversion factor (e.g., 1.12 mg of fluoxetine hydrochloride ≈ 1 mg of fluoxetine free base) to adjust doses in experimental protocols. This ensures consistency in pharmacokinetic and pharmacodynamic analyses .

Q. Which analytical techniques are validated for simultaneous quantification of fluoxetine hydrochloride with other psychotropic agents (e.g., olanzapine) in experimental samples?

- Methodological Answer : Employ UV spectrophotometry (first-derivative method) or HPLC with UV detection. For example, a validated HPLC method uses a C18 column, mobile phase of methanol:phosphate buffer (pH 3.5), and detection at 230 nm to resolve fluoxetine and olanzapine peaks with retention times under 10 minutes .

Advanced Research Questions

Q. How can QSPR models like SVR be applied to predict physicochemical properties of fluoxetine hydrochloride under varying experimental conditions?

- Methodological Answer : Train models using molecular descriptors (e.g., topological polar surface area, hydrogen bond acceptors) and experimental data (e.g., solubility, partition coefficients). Validate predictions against high-pressure solubility experiments, ensuring model robustness for applications in drug delivery optimization or environmental toxicity studies .

Q. What methodological approaches are recommended for detecting and quantifying norfluoxetine, the active metabolite, in pharmacokinetic studies?

- Methodological Answer : Use LC-MS/MS with deuterated internal standards for high sensitivity. Chromatographic separation on a reversed-phase column (e.g., C18) coupled with MRM (multiple reaction monitoring) transitions (e.g., m/z 310→148 for norfluoxetine) ensures specificity in complex biological matrices. Cross-validate with in vitro hepatic microsomal assays to confirm metabolic pathways .

Q. What experimental designs are employed in pharmacopeial standards to quantify impurities in fluoxetine hydrochloride batches?

- Methodological Answer : Prepare two test solutions: a concentrated solution (5.6 mg/mL) to maximize impurity detection and a diluted solution (1.12 mg/mL) to avoid detector saturation by the active pharmaceutical ingredient (API). Use gradient HPLC with UV detection (e.g., 227 nm) and impurity-specific relative response factors for quantification .

Q. How do ecotoxicological studies design experiments to assess the metabolic impact of fluoxetine hydrochloride on aquatic organisms?

- Methodological Answer : Expose model organisms (e.g., Deuterodon iguape fish) to environmentally relevant concentrations (0.1–1.0 mg/L) for 24 hours. Measure metabolic rate via oxygen consumption and ammonia excretion. Use ANOVA to compare energy substrate utilization (protein, lipids) across exposure groups, identifying homeostasis disruptions .

Q. What structural biology techniques elucidate fluoxetine hydrochloride's off-target effects, such as antiviral mechanisms?

- Methodological Answer : Engineer hexameric enterovirus 2C ATPase proteins and perform cryo-EM to resolve fluoxetine binding at allosteric sites. Validate inhibition via ATPase activity assays (IC₅₀ calculations) and molecular dynamics simulations to map drug-protein interactions. This approach reveals fluoxetine's stabilization of 2C hexamers, blocking viral replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。